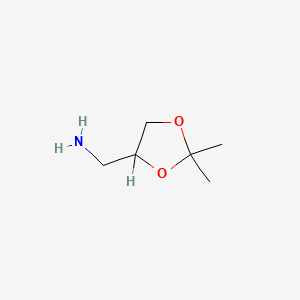

2,2-Dimethyl-1,3-dioxolane-4-methanamine

Description

The exact mass of the compound (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOYWCSTHVTLOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399553 | |

| Record name | (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22195-47-7 | |

| Record name | (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxolane-4-methanamine, 2,2-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethyl-1,3-dioxolane-4-methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,2-Dimethyl-1,3-dioxolane-4-methanamine, a versatile building block in organic synthesis with significant potential in pharmaceutical and agrochemical research. We will delve into its chemical and physical properties, safety and handling protocols, and its role in the synthesis of more complex molecules.

Core Chemical Identity

This compound is a heterocyclic compound featuring a dioxolane ring substituted with a methylamine group. The dioxolane ring acts as a protecting group for a diol, which can be strategically removed under acidic conditions. This feature makes it a valuable intermediate in multi-step syntheses.

Molecular Structure:

Caption: Chemical structure of this compound

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are crucial for designing experimental setups, purification procedures, and for the safe handling of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO₂ | [1][2] |

| Molecular Weight | 131.17 g/mol | [1][2] |

| Boiling Point | 147-148 °C at 14 mmHg | [2] |

| Density | 1.012 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.438 | [2] |

| Purity | Typically ≥97% | [1] |

Spectroscopic Identifiers:

-

InChI: 1S/C6H13NO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4,7H2,1-2H3

-

SMILES: CC1(C)OCC(CN)O1

-

InChI Key: HXOYWCSTHVTLOW-UHFFFAOYSA-N

Synthesis and Reactivity

This compound is typically synthesized from its corresponding alcohol precursor, (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol (also known as solketal). The synthesis involves the conversion of the primary alcohol to an amine, a common transformation in organic chemistry.

Illustrative Synthesis Workflow:

Caption: A generalized workflow for the synthesis of this compound from solketal.

Applications in Research and Development

The unique structure of this compound makes it a valuable building block in several areas of chemical research, particularly in drug discovery.

-

Chiral Pool Synthesis: The stereochemistry of the starting material, solketal, can be carried through the synthesis, providing access to enantiomerically pure products. This is of paramount importance in the development of pharmaceuticals where a specific stereoisomer is often responsible for the desired therapeutic effect.

-

Pharmaceutical Scaffolds: The dioxolane moiety can be found in various biologically active molecules. This compound serves as a precursor to introduce this scaffold. Research has shown that 1,3-dioxolane derivatives can act as effective modulators to overcome multidrug resistance (MDR) in cancer cells.[3] The amine functionality provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships.[3]

-

Agrochemicals: Similar to pharmaceuticals, the development of new agrochemicals often relies on the synthesis of novel chiral molecules. This compound can be used as a starting material for such syntheses.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification:

-

GHS Pictogram: GHS05 (Corrosion)[4]

-

Signal Word: Danger[4]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[4]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Storage and Handling:

-

Storage Class: 8A - Combustible corrosive hazardous materials[4]

-

Incompatible Materials: Keep away from acids and strong oxidizing agents.[5]

-

Storage Conditions: Store in a well-ventilated place. Keep cool.[5] Keep containers tightly closed in a dry and cool place.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use faceshields and goggles.[4]

-

Skin Protection: Wear protective gloves.[4]

-

Respiratory Protection: Use a suitable respirator (e.g., type ABEK (EN14387) respirator filter).[4]

Conclusion

This compound is a commercially available and versatile chemical intermediate with significant applications in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries. Its well-defined properties and reactivity, coupled with established safety protocols, make it a valuable tool for researchers and synthetic chemists.

References

- 1. scbt.com [scbt.com]

- 2. (2,2-DIMETHYL-[1,3]-DIOXOLAN-4-YL)-METHYLAMINE CAS#: 22195-47-7 [m.chemicalbook.com]

- 3. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,2-ジメチル-1,3-ジオキソラン-4-メタンアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of (R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine

Introduction: The Significance of a Chiral Building Block

(R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine, a chiral amine derived from the renewable resource glycerol, is a valuable building block in modern organic and medicinal chemistry. Its stereochemically defined structure makes it a crucial intermediate in the asymmetric synthesis of a wide array of pharmaceutical agents and fine chemicals. The inherent chirality, originating from (R)-glycerol, allows for the construction of enantiomerically pure molecules, a critical consideration in drug development where stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides a detailed exploration of the primary synthetic strategies for preparing this important compound, offering field-proven insights and robust protocols for researchers and drug development professionals.

Strategic Approaches to Synthesis: A Dichotomy of Direct and Stepwise Methods

The synthesis of (R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine predominantly commences from the readily available precursor, (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly known as (R)-solketal. Two principal synthetic philosophies have emerged for the conversion of the primary alcohol in (R)-solketal to the desired primary amine: a modern, atom-economical direct amination and a classical, robust two-step approach involving activation of the hydroxyl group.

Methodology 1: Direct Ruthenium-Catalyzed Amination via Hydrogen Borrowing

This contemporary approach leverages the "hydrogen borrowing" or "hydrogen autotransfer" concept, providing an efficient and environmentally benign route to amines from alcohols.[1][2] The reaction is catalyzed by a ruthenium complex and proceeds without the need for stoichiometric activating agents or harsh conditions, minimizing waste generation.

Mechanistic Rationale:

The catalytic cycle is initiated by the ruthenium catalyst, which facilitates the dehydrogenation of the primary alcohol of (R)-solketal to form an intermediate aldehyde. This process temporarily "borrows" hydrogen. The aldehyde then undergoes condensation with an amine to form a hemiaminal, which subsequently dehydrates to a Schiff base (imine). The ruthenium hydride species, formed during the initial dehydrogenation, then reduces the imine to the final amine product, thereby returning the "borrowed" hydrogen. This elegant, one-pot process is highly atom-economical, with water being the only byproduct.

Experimental Protocol: General Procedure for Ruthenium-Catalyzed Amination of (R)-Solketal [1][2]

-

Materials:

-

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((R)-solketal)

-

[Ru(p-cymene)Cl₂]₂ (catalyst precursor)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) or Bis(2-diphenylphosphinophenyl)ether (DPEPhos) (ligand)

-

Amine (e.g., ammonia, primary or secondary amine)

-

Anhydrous toluene or tert-butanol (solvent)

-

Argon (inert gas)

-

-

Procedure:

-

To a microwave vial, add [Ru(p-cymene)Cl₂]₂ (1.25 mol %) and the phosphine ligand (2.5 mol %).

-

Seal the reaction vessel and purge with argon.

-

Add the desired amine (1.2 equivalents) and (R)-solketal (1.0 equivalent).

-

Add the anhydrous solvent (e.g., toluene) via syringe. The reaction can also be performed under solventless conditions.

-

Stir the reaction mixture at room temperature for 5-10 minutes.

-

Heat the reaction mixture to 130 °C for 48 hours under an argon atmosphere.

-

Cool the reaction to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired (R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine derivative.

-

Data Presentation: Representative Yields of Ruthenium-Catalyzed Amination

| Amine | Ligand | Solvent | Conversion (%) | Isolated Yield (%) |

| Morpholine | dppf | Toluene | >99 | 92 |

| Piperidine | dppf | Toluene | 85 | 64 |

| Aniline | DPEPhos | Toluene | 98 | 88 |

| Benzylamine | DPEPhos | Toluene | >99 | 91 |

Data sourced from a study on the amination of DL-isopropylideneglycerol.[2]

Logical Workflow: Ruthenium-Catalyzed Direct Amination

Caption: Workflow for the direct amination of (R)-solketal.

Methodology 2: Two-Step Synthesis via a Tosylate Intermediate

This classical and highly reliable method involves the activation of the primary hydroxyl group of (R)-solketal by converting it into a tosylate, which is an excellent leaving group. The subsequent nucleophilic substitution with an amine yields the desired product.

Mechanistic Rationale:

The first step is the tosylation of (R)-solketal, where the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[3] A base, typically pyridine, is used to neutralize the hydrochloric acid byproduct. This reaction proceeds with retention of configuration at the chiral center, as the C-O bond is not broken.

In the second step, the tosylate group is displaced by an amine in a bimolecular nucleophilic substitution (Sₙ2) reaction. The amine acts as the nucleophile, attacking the carbon atom bearing the tosylate group. This reaction proceeds with inversion of configuration at the reaction center; however, since the chiral center of the starting material is not the site of reaction, the overall stereochemistry of the molecule is retained.

Experimental Protocol: Synthesis of (R)-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl) 4-methylbenzenesulfonate

-

Materials:

-

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((R)-solketal)

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve (R)-solketal (1.0 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine (1.5-2.0 equivalents) to the solution.

-

Slowly add p-toluenesulfonyl chloride (1.2-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

-

Purify the product by column chromatography on silica gel or by recrystallization.

-

Experimental Protocol: General Procedure for Amination of (R)-Solketal Tosylate

-

Materials:

-

(R)-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl) 4-methylbenzenesulfonate

-

Amine (e.g., ammonia, primary or secondary amine)

-

Polar aprotic solvent (e.g., DMF, DMSO) or an alcohol (e.g., ethanol)

-

Base (optional, e.g., K₂CO₃, Et₃N)

-

-

Procedure:

-

Dissolve the (R)-solketal tosylate (1.0 equivalent) in a suitable solvent.

-

Add an excess of the desired amine (2-10 equivalents). For simple primary amines, using the amine as the solvent is also an option.

-

Heat the reaction mixture. The temperature and reaction time will vary depending on the nucleophilicity of the amine. For less reactive amines, heating at 80-120 °C may be required. Microwave-assisted heating can significantly reduce reaction times.[4]

-

Monitor the reaction by TLC.

-

Upon completion, remove the excess amine and solvent under reduced pressure.

-

Work up the reaction mixture by partitioning between an organic solvent and water.

-

Purify the crude product by column chromatography or distillation to obtain the target amine.

-

Logical Workflow: Two-Step Synthesis via Tosylate Intermediate

Caption: Two-step synthesis of the target amine via a tosylate intermediate.

Conclusion: A Versatile Chiral Amine at Your Fingertips

The synthesis of (R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine is a well-established and critical transformation for the production of enantiomerically pure compounds. The choice between the direct ruthenium-catalyzed amination and the two-step tosylation-amination sequence will depend on factors such as the availability of the ruthenium catalyst, the desired scale of the reaction, and the nature of the amine to be introduced. The direct amination offers a more elegant and atom-economical approach, while the two-step method provides a robust and often more universally applicable alternative. Both routes, when executed with care, provide reliable access to this invaluable chiral building block, empowering further innovation in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine, also known as (S)-solketalamine, is a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its stereodefined structure makes it a crucial intermediate for the synthesis of complex chiral molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine, with a focus on practical, field-proven methodologies. The guide delves into the synthesis of the key precursor, (S)-2,2-dimethyl-1,3-dioxolane-4-methanol ((S)-solketal), and explores three principal pathways for its conversion to the target amine: a two-step tosylation and amination sequence, the Mitsunobu reaction, and a two-step oxidation/reductive amination. Each method is discussed in detail, including reaction mechanisms, experimental protocols, and considerations for optimization and scale-up. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development.

Introduction: The Significance of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine

Chiral amines are fundamental components of a vast array of biologically active molecules, with their stereochemistry often playing a pivotal role in their pharmacological activity. (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine is a versatile chiral synthon that provides a synthetically accessible source of a stereodefined β-amino alcohol moiety. The dioxolane ring serves as a protecting group for a glycerol backbone, allowing for selective functionalization. The primary amine offers a reactive handle for the introduction of diverse substituents, making it a valuable intermediate in the synthesis of complex chiral ligands, catalysts, and pharmaceutical agents.

Synthesis of the Key Precursor: (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((S)-Solketal)

The most common and economically viable starting material for the synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine is (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly known as (S)-solketal. This chiral alcohol is readily prepared from the renewable resource glycerol.

Synthesis of (S)-Solketal from (S)-Glycerol

A straightforward and widely used method for the preparation of (S)-solketal is the acid-catalyzed acetalization of (S)-glycerol with acetone. This reaction is typically carried out in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, with acetone serving as both a reactant and the solvent. The reaction is driven to completion by the removal of water, often through azeotropic distillation.

Reaction Scheme:

Figure 1: Synthesis of (S)-Solketal from (S)-Glycerol.

Experimental Protocol: Synthesis of (S)-Solketal

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (S)-glycerol and a 5-fold molar excess of acetone.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.02 equivalents).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with acetone.

-

Continue the reaction until no more water is collected, typically 4-6 hours.

-

Cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base, such as sodium bicarbonate.

-

Filter the mixture and remove the excess acetone under reduced pressure.

-

The resulting crude (S)-solketal can be purified by vacuum distillation to yield a colorless oil.

| Reagent | Molar Ratio | Key Considerations |

| (S)-Glycerol | 1 | Starting material |

| Acetone | 5 | Reactant and solvent |

| p-TsOH | 0.02 | Acid catalyst |

Table 1: Reagents for the Synthesis of (S)-Solketal.

Synthetic Routes from (S)-Solketal to (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine

The conversion of the primary alcohol in (S)-solketal to a primary amine is the crucial transformation in the synthesis of the target molecule. Several reliable methods exist for this conversion, each with its own advantages and disadvantages.

Route 1: Tosylation and Subsequent Amination

This two-step sequence is a classic and robust method for converting an alcohol to an amine. The hydroxyl group is first converted into a good leaving group, a tosylate, which is then displaced by an amine nucleophile.

3.1.1. Step 1: Tosylation of (S)-Solketal

(S)-Solketal is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine, to form the corresponding tosylate. The base neutralizes the HCl generated during the reaction.

Reaction Scheme:

Figure 2: Tosylation of (S)-Solketal.

Experimental Protocol: Tosylation of (S)-Solketal

-

Dissolve (S)-solketal in anhydrous pyridine or dichloromethane at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at 0 °C for 4-6 hours, then let it warm to room temperature and stir overnight.

-

Quench the reaction by adding cold water.

-

Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

3.1.2. Step 2: Amination of (S)-Solketal Tosylate

The tosylate is then reacted with a source of ammonia, such as sodium azide followed by reduction, or directly with ammonia in a sealed tube. The reaction with sodium azide is often preferred due to its milder conditions and higher yields. The resulting azide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation.

Reaction Scheme (via Azide):

Figure 3: Amination of (S)-Solketal Tosylate via Azide Intermediate.

Experimental Protocol: Amination via Azide

-

Dissolve the (S)-solketal tosylate in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (1.5 equivalents) and heat the mixture to 80-100 °C for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, pour it into water, and extract the azide product with diethyl ether.

-

Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to give the crude azide.

-

For the reduction, dissolve the crude azide in anhydrous THF or diethyl ether and cool to 0 °C.

-

Carefully add lithium aluminum hydride (1.5 equivalents) portion-wise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

-

Filter the resulting precipitate and wash it with ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude amine by vacuum distillation to obtain (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine.

| Step | Key Reagents | Typical Yield |

| Tosylation | TsCl, Pyridine | >90% |

| Azidation | NaN3, DMF | 80-90% |

| Reduction | LiAlH4, THF | 85-95% |

Table 2: Reagents and Typical Yields for Route 1.

Route 2: The Mitsunobu Reaction

The Mitsunobu reaction provides a direct, one-pot conversion of an alcohol to a variety of functional groups, including amines, with inversion of stereochemistry.[1] For the synthesis of a primary amine, a nitrogen nucleophile such as phthalimide is commonly used, followed by deprotection.

Reaction Scheme:

Figure 4: Mitsunobu Reaction for the Synthesis of (S)-Solketalamine.

Experimental Protocol: Mitsunobu Reaction

-

Dissolve (S)-solketal, phthalimide (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF at 0 °C.

-

Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

-

For deprotection, dissolve the purified N-phthaloyl intermediate in ethanol.

-

Add hydrazine hydrate (2-3 equivalents) and reflux the mixture for several hours.

-

A white precipitate of phthalhydrazide will form. Cool the mixture and filter off the solid.

-

Concentrate the filtrate and dissolve the residue in dilute HCl.

-

Wash with diethyl ether to remove any non-basic impurities.

-

Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the desired amine. Further purification can be achieved by vacuum distillation.

| Step | Key Reagents | Key Considerations |

| Mitsunobu Coupling | Phthalimide, PPh3, DIAD/DEAD | Inversion of stereochemistry. Byproducts can be challenging to remove. |

| Deprotection | Hydrazine hydrate | Formation of phthalhydrazide precipitate. |

Table 3: Key Reagents and Considerations for Route 2.

Route 3: Oxidation and Reductive Amination

This two-step approach involves the oxidation of the primary alcohol of (S)-solketal to the corresponding aldehyde, followed by reductive amination to form the primary amine.

3.3.1. Step 1: Oxidation of (S)-Solketal to (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

A variety of mild oxidation methods can be employed for this transformation, with the Swern oxidation being a common choice due to its high yields and compatibility with a wide range of functional groups.[2]

Figure 6: Reductive Amination to (S)-Solketalamine.

Experimental Protocol: Reductive Amination

-

Dissolve the crude aldehyde in methanol.

-

Add a large excess of ammonium acetate or aqueous ammonia.

-

Add sodium cyanoborohydride (1.5 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by adding dilute HCl until the solution is acidic.

-

Remove the methanol under reduced pressure.

-

Wash the aqueous residue with diethyl ether to remove any non-basic impurities.

-

Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.

-

Purify by vacuum distillation.

| Step | Key Reagents | Typical Yield (over 2 steps) |

| Oxidation | DMSO, (COCl)2, Et3N | 70-85% |

| Reductive Amination | NH4OAc, NaBH3CN |

Table 4: Reagents and Typical Yields for Route 3.

Characterization of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine

The identity and purity of the synthesized (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine should be confirmed by standard analytical techniques.

-

¹H NMR (CDCl₃): Expected signals include two singlets for the diastereotopic methyl groups of the dioxolane ring, multiplets for the dioxolane ring protons, a multiplet for the methine proton, a doublet for the methylene protons adjacent to the amine, and a broad singlet for the amine protons.

-

¹³C NMR (CDCl₃): Expected signals include peaks for the two methyl groups, the quaternary carbon of the acetal, the methylene and methine carbons of the dioxolane ring, and the methylene carbon attached to the nitrogen.

-

FT-IR (neat): Characteristic absorptions should be observed for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹).

-

Mass Spectrometry (ESI+): The mass spectrum should show the [M+H]⁺ ion corresponding to the molecular weight of the compound (C6H13NO2, MW: 131.17 g/mol ). *[3] Chiral HPLC: The enantiomeric purity of the final product should be assessed using a suitable chiral stationary phase to ensure that no racemization has occurred during the synthesis.

[4]### 5. Safety Considerations

-

p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Sodium azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Handle with extreme care and avoid contact with acids and heavy metals.

-

Lithium aluminum hydride (LiAlH₄): Highly reactive with water and protic solvents, releasing flammable hydrogen gas. Handle under an inert atmosphere.

-

Swern oxidation reagents (oxalyl chloride, DMSO): Oxalyl chloride is corrosive and toxic. The reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

-

Hydrazine hydrate: Toxic and a suspected carcinogen. Handle with appropriate PPE in a fume hood.

Conclusion

The synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine can be effectively achieved from the readily available precursor (S)-solketal through several reliable synthetic routes. The choice of a particular method will depend on factors such as the scale of the reaction, the availability of reagents, and the desired purity of the final product. The tosylation/amination route is a robust and high-yielding method, while the Mitsunobu reaction offers a more direct conversion, albeit with potentially challenging purification. The oxidation/reductive amination sequence provides a viable alternative. Careful execution of the experimental procedures and adherence to safety protocols are essential for the successful and safe synthesis of this valuable chiral building block.

References

A Senior Application Scientist's Guide to the Spectroscopic Profile of 2,2-Dimethyl-1,3-dioxolane-4-methanamine

Introduction

In the landscape of synthetic chemistry and drug development, chiral building blocks are of paramount importance. 2,2-Dimethyl-1,3-dioxolane-4-methanamine (CAS 22195-47-7) represents a valuable such scaffold, derived from glycerol and featuring a protected diol and a primary amine.[1][2] This structure makes it an excellent starting material for the synthesis of more complex chiral molecules. Despite its utility, a comprehensive, publicly available repository of its spectroscopic data is surprisingly sparse.

This guide is designed for researchers, scientists, and drug development professionals who may synthesize or utilize this compound. As a Senior Application Scientist, my objective is not merely to present data, but to provide a predictive and interpretive framework. In the absence of published experimental spectra, this document leverages foundational spectroscopic principles and comparative data from its immediate precursor, 2,2-dimethyl-1,3-dioxolane-4-methanol (Solketal), to construct a reliable, predicted spectroscopic profile. This approach empowers researchers to confidently identify and characterize this molecule in their own laboratories.

Molecular Structure and Predicted Spectroscopic Behavior

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Key features of this compound include:

-

A Dioxolane Ring: A five-membered ring containing two oxygen atoms.

-

An Isopropylidene Group: Two methyl groups attached to the C2 of the dioxolane ring, serving as a protecting group for the glycerol-derived diol.

-

A Chiral Center: The C4 of the dioxolane ring is a stereocenter.

-

A Primary Aminomethyl Group: A -CH₂NH₂ group attached to the chiral C4, which is the key differentiator from its alcohol precursor.

Each of these features gives rise to distinct signals in NMR, IR, and Mass Spectrometry, allowing for unambiguous structural confirmation.

References

A Comprehensive Technical Guide to (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: This guide provides an in-depth technical overview of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine, a versatile chiral building block crucial in pharmaceutical and chemical synthesis. We will explore its structural characteristics, physicochemical properties, common synthetic routes with mechanistic insights, and its significant applications in drug development. This document is intended for researchers, chemists, and professionals in the field of drug discovery who require a detailed understanding of this compound's utility and handling.

Nomenclature and Structural Elucidation

The foundational step in understanding any chemical entity is the precise definition of its name and structure. (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine is a chiral amine that serves as a valuable synthon for introducing a protected glycerol moiety into a larger molecule.

IUPAC Name: The systematically assigned IUPAC name for this compound is (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine .

Common Synonyms: It is also known by several other names in commercial and research contexts, including:

-

4-Aminomethyl-2,2-dimethyl-1,3-dioxolane

-

1-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

-

3-Amino-1,2-propanediol acetonide

Chemical Structure: The molecule features a five-membered dioxolane ring, which is a cyclic ketal formed from glycerol and acetone. This ketal group serves as a robust protecting group for the 1,2-diol of the glycerol backbone. A primary aminomethyl group (-CH₂NH₂) is attached at the C4 position of the ring.

The C4 position is a stereocenter, meaning the compound exists as two non-superimposable mirror images or enantiomers:

-

(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

-

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine[1]

The availability of enantiomerically pure forms is critical for its application in asymmetric synthesis, where precise control of stereochemistry is paramount for achieving desired biological activity in drug candidates.

Structural Identifiers:

| Identifier | Value |

|---|---|

| CAS Number | 22195-47-7 (for racemic mixture)[2][3] |

| Molecular Formula | C₆H₁₃NO₂[2][3] |

| Molecular Weight | 131.17 g/mol [2][3] |

| SMILES String | CC1(C)OCC(CN)O1 |

| InChI Key | HXOYWCSTHVTLOW-UHFFFAOYSA-N (for racemic mixture) |

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its proper handling, reaction setup, and purification. The data below has been compiled from various chemical suppliers and databases.

Quantitative Data Summary:

| Property | Value | Source |

|---|---|---|

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 147-148 °C at 14 mmHg | [2] |

| Density | 1.012 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.438 |[2] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine originates from glycerol, a readily available and inexpensive starting material. The synthetic strategy hinges on two key transformations: diol protection followed by functional group interconversion of the remaining primary alcohol.

Causality Behind the Synthetic Strategy: The primary challenge in selectively modifying one hydroxyl group in glycerol is the similar reactivity of its primary and secondary hydroxyls. The formation of the 2,2-dimethyl-1,3-dioxolane (also known as an acetonide or isopropylidene ketal) is a cornerstone of polyol chemistry. This strategy selectively protects the adjacent C1 and C2 hydroxyls, leaving the C3 primary hydroxyl free for further chemical modification. This ketal is stable under basic and nucleophilic conditions, making it an ideal protecting group for subsequent steps.

The conversion of the resulting primary alcohol, (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (also known as Solketal), to the target amine can be achieved through several reliable methods, most commonly involving an azide intermediate.

Caption: General synthetic workflow from Glycerol.

Step-by-Step Methodology:

-

Protection of Glycerol: Glycerol is reacted with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. This reaction establishes the crucial dioxolane ring structure.

-

Activation of the Primary Alcohol: The free primary hydroxyl group of the intermediate is a poor leaving group. It is typically "activated" by converting it into a sulfonate ester, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. This converts the -OH into a good leaving group.

-

Nucleophilic Substitution with Azide: The activated intermediate is then treated with sodium azide (NaN₃). The azide ion acts as a potent nucleophile, displacing the tosylate or mesylate group via an Sₙ2 reaction to yield an azide intermediate. This step is highly efficient and introduces the nitrogen atom.

-

Reduction of the Azide: The terminal azide group is finally reduced to the primary amine. This can be accomplished through various methods, including catalytic hydrogenation (H₂ gas over a palladium-on-carbon catalyst) or with a reducing agent like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is often preferred as it involves milder conditions and simpler workup procedures.

Applications in Pharmaceutical Research and Development

The value of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine lies in its identity as a chiral pool synthon. It provides a stereochemically defined three-carbon unit that can be incorporated into complex target molecules.

Role as a Chiral Building Block: In drug development, the three-dimensional arrangement of atoms is often as important as the chemical composition. This compound allows for the direct introduction of a chiral fragment derived from glycerol. This is particularly useful in the synthesis of beta-lactam antibiotics and antiviral agents. For example, a similar protected glyceraldehyde derivative is a key starting material for synthesizing azetidinone rings, the core structure of carbapenem antibiotics.[5]

Caption: Application as a versatile chiral building block.

Modulation of Multidrug Resistance (MDR): Research has shown that the 1,3-dioxolane scaffold itself can be a component of molecules designed to combat multidrug resistance in cancer cells.[6] While the subject amine is a building block, derivatives containing this core have been synthesized and investigated as P-glycoprotein (p-gp) modulators.[6] These modulators can help resensitize cancer cells to standard chemotherapeutic agents, highlighting a potential application space for novel structures derived from this amine.[6]

Experimental Protocol: A Representative Amide Coupling Reaction

To illustrate the practical use of (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine, the following is a representative, self-validating protocol for an amide coupling reaction with a generic carboxylic acid using EDC/HOBt coupling agents.

Objective: To synthesize N-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)benzamide.

Materials:

-

(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

-

Benzoic Acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Reactant Setup (Inert Atmosphere): To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (122 mg, 1.0 mmol, 1.0 equiv) and HOBt (153 mg, 1.0 mmol, 1.0 equiv). Rationale: HOBt is added to suppress racemization and improve the efficiency of the EDC coupling.

-

Solvent Addition: Add anhydrous DCM (10 mL) to the flask. Stir the mixture at room temperature until all solids have dissolved.

-

Activator Addition: Add EDC·HCl (211 mg, 1.1 mmol, 1.1 equiv) to the solution. Stir for 15 minutes at room temperature. Rationale: EDC is the carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

-

Amine and Base Addition: In a separate vial, dissolve (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine (131 mg, 1.0 mmol, 1.0 equiv) in 2 mL of DCM. Add this solution to the reaction flask, followed by the dropwise addition of DIPEA (0.35 mL, 2.0 mmol, 2.0 equiv). Rationale: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the HOBt proton, driving the reaction forward.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a 50:50 mixture of ethyl acetate and hexanes. Self-Validation Check: The disappearance of the starting amine spot and the appearance of a new, higher Rf product spot indicates a successful reaction.

-

Aqueous Workup: Once the reaction is complete, dilute the mixture with 20 mL of DCM. Transfer the solution to a separatory funnel and wash sequentially with 15 mL of saturated NaHCO₃ solution, and 15 mL of brine. Rationale: The NaHCO₃ wash removes unreacted benzoic acid and HOBt. The brine wash helps to remove water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure amide product.

Safety, Handling, and Storage

Proper safety precautions are mandatory when handling (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine.

Hazard Identification:

-

Flammability: The compound is a flammable liquid and vapor.[7] Keep away from open flames, sparks, and hot surfaces.[7][8]

-

Irritation: Causes skin irritation and serious eye irritation.[7][9]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9][10]

-

Avoid contact with skin, eyes, and clothing.[7] In case of contact, rinse the affected area immediately and thoroughly with water.[9][11]

-

Use explosion-proof electrical and lighting equipment.[7]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[10]

References

- 1. (S)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. (2,2-DIMETHYL-[1,3]-DIOXOLAN-4-YL)-METHYLAMINE CAS#: 22195-47-7 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 2,2-Dimethyl-1,3-dioxolane-4-methanol | 100-79-8 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Chemical Compatibility of 2,2-Dimethyl-1,3-dioxolane-4-methanamine

Introduction

2,2-Dimethyl-1,3-dioxolane-4-methanamine, a chiral building block vital in pharmaceutical synthesis and drug development, possesses a unique molecular architecture combining a primary amine and a cyclic acetal (dioxolane). This structure dictates its reactivity and, consequently, its compatibility with a wide range of chemical entities and materials. Understanding these interactions is paramount for researchers and drug development professionals to ensure the integrity of their experiments, the stability of their products, and the safety of their laboratory environment. This guide provides a comprehensive analysis of the chemical compatibility of this compound, grounded in its chemical principles and supported by established testing protocols.

I. General Stability and Storage

This compound is a combustible liquid and should be stored in a cool, well-ventilated area, away from heat, sparks, and open flames.[1][2] It is crucial to keep containers tightly closed to prevent exposure to atmospheric moisture and carbon dioxide, which can react with the primary amine. For long-term storage, refrigeration is often recommended.[2]

II. Chemical Incompatibilities: A Mechanistic Perspective

The chemical reactivity of this compound is primarily governed by its two functional groups: the primary amine and the dioxolane ring (an acetal).

A. Incompatibility with Acids

The dioxolane ring is susceptible to hydrolysis under acidic conditions.[3][4] The presence of an acid catalyst facilitates the cleavage of the acetal, leading to the opening of the dioxolane ring and the formation of a diol and acetone. This degradation pathway compromises the structural integrity of the molecule.

Mechanism of Acid-Catalyzed Hydrolysis of the Dioxolane Ring

Caption: Acid-catalyzed hydrolysis of the dioxolane ring.

The primary amine group, being basic, will readily react with acids to form the corresponding ammonium salt. This acid-base reaction is exothermic and can be vigorous with strong acids.

B. Incompatibility with Oxidizing Agents

Strong oxidizing agents can lead to violent reactions.[5] The primary amine group is susceptible to oxidation, which can result in the formation of various products depending on the strength of the oxidizing agent.[5] Milder oxidation may lead to nitroso or nitro compounds, while stronger oxidation can potentially cleave the molecule.[5]

C. Stability with Bases

Acetals are generally stable in neutral to strongly basic environments.[3][6] Therefore, this compound is expected to be compatible with common laboratory bases such as sodium hydroxide and potassium carbonate under typical conditions.

III. Chemical Compatibility Summary

The following table summarizes the expected compatibility of this compound with various classes of chemicals.

| Chemical Class | Compatibility | Rationale |

| Acids (Strong) | Not Recommended | Acid-catalyzed hydrolysis of the dioxolane ring and vigorous acid-base reaction with the amine group. |

| Acids (Weak) | Limited | Potential for slow hydrolysis of the dioxolane ring and salt formation. Testing is recommended. |

| Bases (Strong & Weak) | Good | The acetal and amine functional groups are generally stable in basic conditions. |

| Oxidizing Agents (Strong) | Not Recommended | Potential for violent reaction and oxidation of the primary amine group.[5] |

| Reducing Agents | Good | The functional groups are generally stable towards common reducing agents (e.g., NaBH4, LiAlH4). |

| Alcohols (e.g., Methanol, Ethanol) | Good | Generally used as solvents for reactions involving similar compounds. |

| Ketones (e.g., Acetone) | Good | Generally compatible as a solvent. |

| Halogenated Solvents (e.g., Dichloromethane) | Good | Commonly used as a solvent for reactions involving amines and acetals. |

| Aromatic Hydrocarbons (e.g., Toluene) | Good | Generally compatible as a solvent. |

IV. Material Compatibility

The selection of appropriate storage and handling materials is critical. The following table provides a general guideline for material compatibility based on the known resistance of amines and dioxolanes. It is important to note that these are general recommendations, and specific testing is advised for critical applications.[7]

| Material | Compatibility | Notes |

| Plastics | ||

| High-Density Polyethylene (HDPE) | Good | Generally good resistance to amines. |

| Polypropylene (PP) | Good | Generally good resistance to amines. |

| Polytetrafluoroethylene (PTFE) | Excellent | Excellent chemical resistance to a wide range of chemicals. |

| Polyvinyl Chloride (PVC) | Limited | May be susceptible to attack by amines. Testing is recommended. |

| Elastomers | ||

| Buna-N (Nitrile) | Limited to Poor | Amines can cause swelling and degradation.[8] |

| Viton® (FKM) | Good | Generally good resistance to amines. |

| EPDM | Poor | Not recommended for use with amines.[8] |

| Metals | ||

| Stainless Steel (304, 316) | Excellent | Widely used for handling and storing amines. |

| Aluminum | Good | Generally compatible, but strong amines can be corrosive. |

| Carbon Steel | Fair | May be subject to corrosion, especially in the presence of water. |

V. Experimental Protocol for Chemical Compatibility Testing

To ensure the integrity of a process, a self-validating system for testing chemical compatibility is essential. The following protocol is a guideline based on ASTM D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents".[9]

A. Objective

To determine the compatibility of this compound with a specific material under defined conditions.

B. Materials

-

This compound

-

Test specimens of the material (e.g., plastic coupons, O-rings) with known dimensions and weight.

-

Inert, sealable containers (e.g., glass vials with PTFE-lined caps).

-

Analytical balance.

-

Calipers or other dimensional measurement tools.

-

Controlled temperature environment (e.g., oven, incubator).

C. Methodology

-

Initial Measurements: Accurately weigh and measure the dimensions of at least three test specimens of the material.

-

Exposure: Place each specimen in a separate, labeled container. Add a sufficient volume of this compound to completely immerse the specimen.

-

Sealing and Incubation: Securely seal the containers and place them in a controlled temperature environment that simulates the intended use conditions.

-

Exposure Duration: Maintain the exposure for a predetermined period (e.g., 24 hours, 7 days, 30 days).

-

Post-Exposure Analysis:

-

Carefully remove the specimens from the containers.

-

Gently clean the surface with a compatible solvent (if necessary) and allow them to dry completely.

-

Visually inspect the specimens for any changes in appearance, such as discoloration, swelling, cracking, or crazing.

-

Accurately re-weigh and re-measure the dimensions of the specimens.

-

-

Data Analysis: Calculate the percentage change in weight and dimensions. Compare the pre- and post-exposure data.

-

Interpretation: A significant change in weight, dimensions, or visual appearance indicates incompatibility.

Workflow for Chemical Compatibility Testing

Caption: Experimental workflow for material compatibility testing.

VI. Conclusion

The chemical compatibility of this compound is a critical consideration for its safe and effective use. Its primary amine and dioxolane functional groups render it incompatible with strong acids and oxidizing agents. While generally stable in basic conditions and compatible with many common laboratory solvents, careful selection of materials for handling and storage is essential. For critical applications, a systematic experimental evaluation of compatibility is strongly recommended to ensure the reliability and safety of experimental and manufacturing processes.

References

- 1. store.astm.org [store.astm.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 5. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. (PDF) The Hydrolysis of 1,3-Dioxolan and Its Alkyl [research.amanote.com]

- 8. rubber-group.com [rubber-group.com]

- 9. Chemical Compatibility ASTM D543 [intertek.com]

A Technical Guide to the Commercial Sourcing and Quality Verification of Enantiopure 2,2-Dimethyl-1,3-dioxolane-4-methanamine

Introduction: The Strategic Value of a Chiral Synthon

In the landscape of modern pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental prerequisite for achieving desired efficacy and safety profiles. Chiral amines, in particular, are ubiquitous structural motifs in a vast array of biologically active molecules.[1] Among these, the enantiomers of 2,2-Dimethyl-1,3-dioxolane-4-methanamine serve as versatile chiral building blocks. Derived from the readily available "chiral pool" synthons (R)- and (S)-glycerol, these compounds offer a protected 1,2-diol functionality alongside a primary amine, providing a robust handle for a multitude of synthetic transformations.

This guide provides an in-depth technical overview for researchers, process chemists, and sourcing specialists on the commercial availability of enantiopure (R)- and (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine. We will delve into sourcing from key suppliers, outline critical quality control protocols for verifying enantiomeric purity, and provide context on its synthetic origins to inform impurity profiling.

Nomenclature, Stereochemistry, and Identification

The core structure consists of a glycerol backbone protected as an acetonide (isopropylidene ketal), with the primary alcohol function having been converted to a primary amine. The stereochemistry is determined by the configuration at the C4 position of the dioxolane ring.

-

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanamine: The (S)-enantiomer, often derived from D-mannitol or (S)-glyceraldehyde.

-

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanamine: The (R)-enantiomer, typically derived from L-ascorbic acid or (R)-glyceraldehyde.

-

(Rac)-2,2-Dimethyl-1,3-dioxolane-4-methanamine: The racemic mixture.

Key Identifiers:

-

Molecular Formula: C₆H₁₃NO₂[2]

-

Molecular Weight: 131.17 g/mol [2]

-

CAS Number (Racemic): 22195-47-7[2]

While specific CAS numbers for the individual enantiomers are less consistently used across all suppliers, they are often tracked by MDL numbers. For instance, the (S)-enantiomer is associated with MDL number MFCD03095390. It is imperative to cross-reference the supplier's product number and Certificate of Analysis (CoA) with the desired stereochemistry.

Commercial Availability and Supplier Overview

The enantiopure forms of this compound are available from several major chemical suppliers, though they are sometimes listed under research-grade or "by request" categories. The racemic mixture is more common and typically available at a lower price point. The direct precursors, (R)- and (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol (also known as (R)- and (S)-Solketal), are widely available in high purity and are often purchased for in-house conversion to the amine.[3][4][5][6]

| Supplier | Product Name Example | CAS Number | Typical Stated Purity | Available Quantities |

| Sigma-Aldrich (Merck) | This compound | 22195-47-7 (Racemic)[7] | 97% (Racemic)[7] | Grams to Kilograms |

| (S)-(+)-(2,2-dimethyl-[3][8]-dioxolan-4-yl)-methylamine | N/A (MDL: MFCD03095390) | Research Grade (Purity not specified) | Research Quantities | |

| Santa Cruz Biotechnology | This compound | 22195-47-7 (Racemic)[2] | 97%[2] | Grams |

| TCI Chemicals | (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Precursor) | 22323-82-6[9] | >98.0% (GC), >98% ee | Grams to Kilograms |

| Chem-Impex | (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Precursor) | 14347-78-5[4] | ≥ 99% (GC, Chiral Purity)[4] | Grams to Kilograms |

| Apollo Scientific | (4S)-(+)-2,2-Dimethyl-4-(hydroxymethyl)-1,3-dioxolane (Precursor) | 22323-82-6[10] | High Purity | Grams to Kilograms |

Note: This table is illustrative. Availability and specifications are subject to change and should always be confirmed with the supplier.

Synthetic Context and Potential Impurities

Understanding the synthetic route is crucial for anticipating potential impurities. The most common and economically viable pathway to the enantiopure amines starts from the corresponding enantiopure alcohol, Solketal.

Caption: Common synthetic route from (S)-Glycerol to the target amine.

Causality and Impurity Profile:

-

Starting Material Purity: The enantiomeric excess (e.e.) of the final amine is fundamentally limited by the e.e. of the Solketal precursor. Any (R)-Solketal in the (S)-Solketal starting material will be carried through to yield the undesired (R)-amine enantiomer.

-

Activation Step: Incomplete reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) can leave residual Solketal.

-

Substitution/Reduction: The two-step azide displacement and subsequent reduction is a robust method (Staudinger or hydrogenation). Incomplete reduction could leave trace amounts of the corresponding azide intermediate. Alternative direct amination routes may have different side products.

-

Deprotection: The acetonide is stable to many conditions but can be cleaved under strong acidic conditions, potentially leading to glycerol-derived impurities.

Quality Control: A Self-Validating Workflow

For applications in drug development, simply trusting a supplier's label is insufficient. A robust internal quality control (QC) process is mandatory. This workflow ensures that the material meets the stringent requirements for identity, chemical purity, and, most critically, enantiomeric purity.

Caption: A logical workflow for the quality control of incoming chiral amines.

Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC

This protocol describes a general method for separating the (R) and (S) enantiomers of this compound. The development of chiral separation methods is essential to determine the purity of enantiomers.[11] HPLC with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.[12]

1. Principle & Rationale: The CSP creates a chiral environment. The two enantiomers form transient, diastereomeric complexes with the stationary phase, which have different interaction energies. This difference in stability leads to different retention times, allowing for their separation and quantification. Cyclodextrin-based columns are often effective for separating chiral amines.[13]

2. Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector.

-

Chiral Stationary Phase Column: e.g., CHIRALPAK® IA or a similar cyclodextrin-based column (e.g., Astec® CHIROBIOTIC™ V).

-

Mobile Phase: HPLC-grade Hexane, Isopropanol (IPA), and a suitable amine modifier like Diethylamine (DEA).

-

Sample: (Rac)-2,2-Dimethyl-1,3-dioxolane-4-methanamine (for method development), and the enantiopure sample to be tested.

-

Class A volumetric flasks and pipettes.

3. Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Prepare a mobile phase of Hexane:Isopropanol (e.g., 90:10 v/v).

-

Add Diethylamine to a final concentration of 0.1%. The amine modifier is critical for achieving good peak shape and preventing tailing of the basic analyte.

-

Filter the mobile phase through a 0.45 µm filter and degas thoroughly.

-

-

Standard and Sample Preparation:

-

Racemic Standard (for peak identification): Prepare a solution of the racemic amine in the mobile phase at a concentration of approximately 1 mg/mL.

-

Test Sample: Accurately prepare a solution of the enantiopure amine sample in the mobile phase at the same concentration (1 mg/mL).

-

-

Chromatographic Conditions (Example):

-

Column: CHIRALPAK® IA (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Hexane:IPA:DEA (90:10:0.1)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore)

-

Injection Volume: 10 µL

-

-

Analysis Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard. Identify the retention times for the two enantiomers.

-

Inject the test sample.

-

Integrate the peak areas for both the major enantiomer (A_major) and the minor, undesired enantiomer (A_minor).

-

-

Calculation of Enantiomeric Excess (e.e.):

-

e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100

-

4. System Validation: The resolution between the two enantiomeric peaks in the racemic standard injection should be greater than 1.5 to ensure accurate quantification. The limit of quantification (LOQ) for the minor enantiomer should be established to define the reporting threshold.

Conclusion

Enantiopure this compound is a valuable chiral building block, but its effective use is entirely dependent on its stereochemical purity. While it is commercially available from specialized suppliers, researchers and drug development professionals must exercise due diligence. Sourcing often involves procuring the high-purity alcohol precursor for in-house synthesis or placing custom orders for the amine itself. In all cases, a rigorous, in-house QC workflow, centered around a validated chiral chromatography method, is not just recommended—it is essential for ensuring the integrity of the synthetic process and the quality of the final product. This self-validating approach underpins the principles of modern, quality-driven pharmaceutical development.

References

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. scbt.com [scbt.com]

- 3. (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High purity | EN [georganics.sk]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (R)-(-)-甘油醇缩丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2,2-二甲基-1,3-二氧戊环-4-甲胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High purity | EN [georganics.sk]

- 9. (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol | 22323-82-6 | TCI AMERICA [tcichemicals.com]

- 10. 22323-82-6 Cas No. | (4S)-(+)-2,2-Dimethyl-4-(hydroxymethyl)-1,3-dioxolane | Apollo [store.apolloscientific.co.uk]

- 11. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

A Technical Guide to 2,2-Dimethyl-1,3-dioxolane-4-methanamine: A Chiral Building Block for Pharmaceutical Development

Abstract

This technical guide provides an in-depth analysis of 2,2-dimethyl-1,3-dioxolane-4-methanamine, a chiral aminomethyl dioxolane that serves as a pivotal building block in modern synthetic chemistry. With its inherent chirality derived from glycerol, this compound offers a versatile platform for the stereocontrolled synthesis of complex molecular architectures, particularly within the pharmaceutical industry. This document details its core physicochemical properties, provides a validated, step-by-step synthesis protocol from its common precursor, (S)-Solketal, and explores its application in the development of chiral amine-containing drugs. The causality behind key experimental choices and the strategic importance of its structural features are emphasized to provide researchers and drug development professionals with actionable, field-proven insights.

Core Compound Analysis: Physicochemical and Structural Properties

This compound is a chiral primary amine built upon a protected glycerol backbone. The presence of the isopropylidene ketal (acetonide) group at the 1,2-positions of the original glycerol structure serves two critical functions: it protects the diol from unwanted reactions and imparts conformational rigidity, which is essential for stereocontrolled transformations at the C4 position.[1]

The specific enantiomer, whether (R) or (S), is determined by the chirality of the starting material, typically (R)- or (S)-2,2-dimethyl-1,3-dioxolane-4-methanol (commonly known as Solketal). This chiral integrity is paramount, as the biological activity of many pharmaceuticals is dependent on a single enantiomer.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO₂ | [3] |

| Molecular Weight | 131.17 g/mol | [3] |

| CAS Number | 22195-47-7 (racemic) | [3] |

| 103883-30-3 ((R)-enantiomer) | ||

| Appearance | Solid (enantiomer) | [4] |

| Density | 1.012 g/mL at 25 °C (lit.) | [3] |

| Boiling Point | 147-148 °C at 14 mmHg (lit.) | [3] |

| Refractive Index | n20/D 1.438 (lit.) | [3] |

| SMILES String | CC1(C)OCC(CN)O1 (racemic) | [3] |

| CC1(OC--INVALID-LINK--CN)C ((S)-enantiomer) | [4] |

Stereoselective Synthesis: From Precursor to Final Amine

The most efficient and common pathway to synthesize enantiomerically pure this compound begins with the commercially available chiral alcohol, Solketal. The synthesis is a robust, three-step process that involves the activation of the primary alcohol, nucleophilic substitution to introduce the nitrogen moiety, and subsequent reduction to the desired primary amine. This sequence ensures the retention of the critical stereocenter at the C4 position.

Caption: Overall workflow for the synthesis of (R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine.

Causality Behind the Synthetic Strategy

-

Step 1: Activation of the Hydroxyl Group. A primary alcohol's hydroxyl group (-OH) is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a more reactive species. Tosylation, using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, transforms the -OH into a tosylate (-OTs). The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonate group.[1]

-

Step 2: Introduction of Nitrogen via Azide Substitution. The introduction of nitrogen is achieved via an SN2 reaction. Sodium azide (NaN₃) is an effective nucleophile for this purpose. The reaction proceeds with a complete inversion of stereochemistry at the reaction center. Therefore, starting with (S)-Solketal yields the (R)-azide intermediate. Using an azide is strategically advantageous over direct amination because azides are not basic, which prevents competing elimination reactions, and they are easily and cleanly reduced to primary amines in the final step.[5][6]

-

Step 3: Reduction of the Azide. The azide group is selectively reduced to a primary amine (-NH₂) using standard reduction methods. A common and effective method is catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst. This method is high-yielding and the by-product is simply nitrogen gas, which simplifies purification.

Detailed Experimental Protocol: Synthesis of (R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine

This protocol outlines the conversion starting from (S)-2,2-dimethyl-1,3-dioxolane-4-methanol ((S)-Solketal).

Step 1: Synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-methyl-4-toluenesulfonate

-

In a three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve (S)-Solketal (1.0 eq) in anhydrous pyridine at 0 °C (ice bath).

-

Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the internal temperature remains below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 4-6 hours or until TLC analysis indicates complete consumption of the starting alcohol.

-

Quench the reaction by slowly adding cold water.

-

Extract the product with diethyl ether or ethyl acetate (3x).

-

Wash the combined organic layers sequentially with cold dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Step 2: Synthesis of (R)-4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane

-

Dissolve the crude tosylate from Step 1 (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 1.5 eq) to the solution.

-

Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with diethyl ether (3x).

-

Wash the combined organic layers with water and brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the azide intermediate. Caution: Organic azides can be explosive and should be handled with care.

Step 3: Synthesis of (R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine

-

Dissolve the azide intermediate from Step 2 (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

-

Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus.

-

Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (1 atm) with vigorous stirring.

-

Stir the reaction at room temperature for 6-12 hours until TLC or GC-MS analysis confirms the disappearance of the azide.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.

-

Concentrate the filtrate under reduced pressure to yield the final product, (R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine.

Application in Pharmaceutical Synthesis: A Gateway to Chiral Amines

Chiral amines are a cornerstone of medicinal chemistry, present in a vast number of active pharmaceutical ingredients (APIs).[7][8] Molecules such as the anti-diabetic drug Sitagliptin and the antihypertensive β-blocker class of drugs rely on specific amine stereochemistry for their therapeutic efficacy.[7]

This compound serves as a valuable chiral synthon—a building block that introduces a pre-defined stereocenter into a larger molecule.

Caption: Role of the target amine as an intermediate in drug development.

The strategic value lies in its structure:

-

Chiral Handle: The amine provides a nucleophilic site for coupling with other molecular fragments (e.g., via reductive amination, amide bond formation, or substitution reactions).

-

Protected Diol: After the amine has been incorporated into the target structure, the isopropylidene protecting group can be readily removed under mild acidic conditions to reveal the 1,2-diol. This diol can be a key pharmacophore itself or a handle for further functionalization. This strategy is central to the synthesis of aryloxypropanolamines, a class of β-adrenergic blockers.[1]

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. NMR spectroscopy is particularly informative.

Table 2: Expected 1H and 13C NMR Data (CDCl₃, values are approximate)

| 1H NMR | Assignment | 13C NMR | Assignment |

| ~4.15 ppm (m, 1H) | -OCH- | ~109.5 ppm | C(CH₃)₂ |

| ~4.00 ppm (dd, 1H) | -OCH₂- | ~76.0 ppm | -OCH- |

| ~3.70 ppm (dd, 1H) | -OCH₂- | ~68.0 ppm | -OCH₂- |

| ~2.80 ppm (m, 2H) | -CH₂NH₂ | ~45.0 ppm | -CH₂NH₂ |

| ~1.50 ppm (s, 2H) | -NH₂ | ~26.8 ppm | -C(CH₃)₂ |

| 1.42 ppm (s, 3H) | -CH₃ | ~25.5 ppm | -C(CH₃)₂ |

| 1.35 ppm (s, 3H) | -CH₃ |

Note: NMR data for the direct precursor, Solketal, and related dioxolane structures are well-documented.[9][10] The values presented here are predicted based on established chemical shift principles.

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage.[11] Standard laboratory personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn during handling. All manipulations should be performed in a well-ventilated chemical fume hood. It is also classified as a combustible liquid.[3]

Conclusion

This compound is more than a simple chemical reagent; it is a key enabler in the stereoselective synthesis of high-value molecules. By leveraging the natural chirality of glycerol, it provides a cost-effective and reliable route to enantiomerically pure amine synthons. The robust synthesis protocol, coupled with the strategic utility of its protected diol functionality, cements its role as an indispensable tool for researchers and professionals in the field of drug discovery and development. Understanding the causality behind its synthesis and application allows for its effective deployment in the creation of next-generation therapeutics.

References

- 1. preprints.org [preprints.org]

- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2-二甲基-1,3-二氧戊环-4-甲胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. vapourtec.com [vapourtec.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,2-Dimethyl-1,3-dioxolane-4-methanol(100-79-8) 1H NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

Literature review of 2,2-Dimethyl-1,3-dioxolane-4-methanamine applications

An In-Depth Technical Guide to the Applications of 2,2-Dimethyl-1,3-dioxolane-4-methanamine

Authored by a Senior Application Scientist